Cas no 2034208-94-9 (N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034208-94-9x500.png)
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide 化学的及び物理的性質
名前と識別子
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- N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
- N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide
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- インチ: 1S/C20H22N6O2/c27-20(17-10-18(28-25-17)14-2-1-7-21-12-14)22-15-5-8-26(9-6-15)19-11-16(23-24-19)13-3-4-13/h1-2,7,10-13,15H,3-6,8-9H2,(H,22,27)(H,23,24)
- InChIKey: BBFOERVDTHOTRY-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C([H])=C(C2=C([H])N=C([H])C([H])=C2[H])ON=1)N([H])C1([H])C([H])([H])C([H])([H])N(C2C([H])=C(C3([H])C([H])([H])C3([H])[H])N([H])N=2)C([H])([H])C1([H])[H]
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 551
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 99.9
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-1754-5mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide |
2034208-94-9 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6523-1754-5μmol |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide |
2034208-94-9 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6523-1754-3mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide |
2034208-94-9 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6523-1754-50mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide |
2034208-94-9 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6523-1754-10μmol |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide |
2034208-94-9 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6523-1754-4mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide |
2034208-94-9 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6523-1754-25mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide |
2034208-94-9 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6523-1754-40mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide |
2034208-94-9 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6523-1754-10mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide |
2034208-94-9 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6523-1754-1mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide |
2034208-94-9 | 1mg |
$54.0 | 2023-09-08 |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide 関連文献
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamideに関する追加情報
Comprehensive Overview of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide (CAS 2034208-94-9)
The compound N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide, identified by CAS 2034208-94-9, represents a sophisticated small molecule with significant potential in medicinal chemistry and drug discovery. Its intricate structure combines a piperidine core, a cyclopropyl-substituted pyrazole, and a pyridinyl-oxazole moiety, making it a subject of interest for researchers exploring novel therapeutic agents. This article delves into its molecular characteristics, potential applications, and relevance to current scientific trends.
One of the most compelling aspects of this compound is its structural diversity, which aligns with modern drug design strategies. The presence of a piperidin-4-yl group suggests potential interactions with central nervous system (CNS) targets, while the pyridin-3-yl and 1,2-oxazole fragments may contribute to binding affinity and selectivity. Such features are highly sought after in the development of kinase inhibitors or GPCR modulators, areas dominating pharmaceutical research today.
Recent advancements in artificial intelligence (AI)-driven drug discovery have spotlighted compounds like N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide. Machine learning models frequently analyze such structures to predict bioavailability, toxicity, and target engagement. Researchers increasingly search for "small molecule kinase inhibitors with heterocyclic scaffolds" or "piperidine-based CNS drug candidates," reflecting the compound's relevance to these trending topics.
The cyclopropyl group in this molecule is noteworthy due to its role in enhancing metabolic stability—a critical factor in optimizing drug half-life. This aligns with the growing demand for "long-acting small molecule therapeutics," a frequently queried term in scientific databases. Additionally, the 1,2-oxazole-3-carboxamide fragment may offer hydrogen-bonding capabilities, a feature often explored in fragment-based drug design (FBDD) campaigns.
From a synthetic chemistry perspective, the assembly of CAS 2034208-94-9 presents intriguing challenges. The convergence of pyrazole, piperidine, and oxazole rings requires meticulous route optimization—a subject of numerous "heterocyclic coupling reactions" studies. This complexity underscores the compound's value as a case study for advanced organic synthesis techniques.
In the context of intellectual property landscapes, derivatives of this structural class have appeared in recent patent literature for various indications. While specific therapeutic claims for 2034208-94-9 remain proprietary, its structural analogs are being investigated for conditions where modulation of protein-protein interactions is desirable. This positions the compound within the broader discourse of "targeted protein degradation" strategies.
The physicochemical properties of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide warrant attention from computational chemists. Parameters like logP, polar surface area, and rotatable bond count—frequently searched by medicinal chemists—suggest moderate brain penetrability potential, making it a candidate for CNS-focused structure-activity relationship (SAR) studies.
As the pharmaceutical industry shifts toward personalized medicine, compounds with such versatile scaffolds gain prominence. The pyridin-3-yl component, in particular, offers opportunities for further derivatization—a strategy often discussed in "late-stage functionalization" research. This adaptability makes CAS 2034208-94-9 a valuable intermediate in library synthesis for high-throughput screening.
Environmental and regulatory considerations also shape interest in this compound. Its structural features suggest potential biodegradability advantages over persistent polycyclic systems—an increasingly important factor in "green chemistry" initiatives within drug development. Researchers examining "sustainable heterocyclic building blocks" may find this molecular architecture particularly instructive.
In conclusion, N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide exemplifies the innovation driving contemporary medicinal chemistry. Its multifaceted structure addresses multiple current research priorities, from target selectivity to synthetic accessibility. As investigation into privileged heterocyclic combinations continues, this compound will likely remain a subject of both academic and industrial scrutiny.
2034208-94-9 (N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide) 関連製品
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